molecular formula C32H56N2P2Pd B578118 Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) CAS No. 1233717-68-4

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)

Cat. No.: B578118
CAS No.: 1233717-68-4
M. Wt: 637.182
InChI Key: SSPOQURGNAWORH-UHFFFAOYSA-N
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Description

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is an organometallic compound widely used as a catalyst in various organic synthesis reactions. This compound is particularly known for its effectiveness in cross-coupling reactions, such as Suzuki, Negishi, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions . Its chemical formula is C32H56N2P2Pd, and it is often utilized in both academic research and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) typically involves the reaction of di-tert-butyl(4-dimethylaminophenyl)phosphine with a palladium precursor. One common method includes the use of palladium(II) chloride as the palladium source. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually refluxed in a suitable solvent like toluene at elevated temperatures . After the reaction is complete, the product is purified through techniques such as column chromatography.

Chemical Reactions Analysis

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) primarily undergoes cross-coupling reactions. These reactions include:

    Suzuki Coupling: Involves the reaction of aryl halides with aryl boronic acids in the presence of a base.

    Negishi Coupling: Involves the reaction of organozinc compounds with aryl halides.

    Heck Reaction: Involves the reaction of aryl halides with alkenes.

    Sonogashira Coupling: Involves the reaction of aryl halides with terminal alkynes.

    Buchwald-Hartwig Coupling: Involves the reaction of aryl halides with amines.

Common reagents used in these reactions include bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or dimethylformamide. The major products formed are typically biaryl compounds, alkenes, or alkynes, depending on the specific reaction conditions.

Scientific Research Applications

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is unique due to its high stability and reactivity in cross-coupling reactions. Similar compounds include:

These compounds share similar applications but differ in their ligand structures, which can influence their catalytic properties and suitability for specific reactions.

Properties

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H28NP.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;/h2*9-12H,1-8H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPOQURGNAWORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233717-68-4
Record name Bis[di-tert-butyl-(4-dimethyl-aminophenyl)phosphine]Palladium (0)
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